molecular formula C14H9Cl2F3O3S B3010267 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride CAS No. 882747-72-0

2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride

Cat. No.: B3010267
CAS No.: 882747-72-0
M. Wt: 385.18
InChI Key: ZDBKWSJSVINPHU-UHFFFAOYSA-N
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Description

2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to a biphenyl structure, along with a sulfonoyl chloride functional group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation of the biphenyl compound to introduce the sulfonoyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride involves its interaction with specific molecular targets. The sulfonoyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the sulfonoyl chloride group, in particular, allows for unique interactions with nucleophiles, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3O3S/c1-22-12-5-2-8(6-13(12)23(16,20)21)10-4-3-9(7-11(10)15)14(17,18)19/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKWSJSVINPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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